![molecular formula C18H16FNO3 B2357951 (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide CAS No. 882081-77-8](/img/structure/B2357951.png)
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H16FNO3 and its molecular weight is 313.328. The purity is usually 95%.
BenchChem offers high-quality (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition Studies
Antibacterial and Lipoxygenase Inhibition : Compounds related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide show potential in antibacterial and lipoxygenase inhibition studies. For example, some synthesized sulfonamides with a benzodioxin ring demonstrated suitable antibacterial potential and inhibited lipoxygenase, indicating possible therapeutic agents for inflammatory ailments (Abbasi et al., 2017).
Antibacterial Agents and Enzyme Inhibitors : N-Substituted derivatives of (2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamides have been investigated as potent antibacterial agents and moderate enzyme inhibitors. This research opens pathways for the development of new antibacterial drugs and treatments for diseases related to enzyme dysfunction (Abbasi et al., 2017).
α-Glucosidase and Acetylcholinesterase Inhibitors : Research on various sulfonamides containing benzodioxane and acetamide moieties, including those similar to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide, has revealed substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. These findings are significant for developing treatments for conditions like diabetes and Alzheimer's disease (Abbasi et al., 2019).
Pharmacological Evaluation
Melatonin Receptor Ligands : A study on the binding affinity and intrinsic activity of compounds related to (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide at melatonin receptors suggests their potential in treating sleep-related disorders and possibly other conditions influenced by melatonin receptors (Mesangeau et al., 2011).
Anti-HIV-1 and CDK2 Inhibitors : Fluorine-substituted compounds, including those structurally similar to the mentioned compound, have shown significant activity as anti-HIV-1 and CDK2 inhibitors. This research is vital for developing new treatments for HIV and certain types of cancer (Makki et al., 2014).
Chemical Synthesis and Applications
Synthesis of Heterocyclic Compounds : The compound's structure has been utilized in the synthesis of various heterocyclic compounds, indicating its utility in developing new chemical entities for diverse applications, including pharmaceuticals and agrochemicals (Danilyuk et al., 2016).
Bacterial Biofilm Inhibition : Certain derivatives of (E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide have been found to inhibit bacterial biofilms, indicating their potential in addressing bacterial resistance and infection control (Abbasi et al., 2020).
Eigenschaften
IUPAC Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3/c1-12-2-5-14(11-15(12)19)20-18(21)7-4-13-3-6-16-17(10-13)23-9-8-22-16/h2-7,10-11H,8-9H2,1H3,(H,20,21)/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFZSCQULPTABK-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCCO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCCO3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-fluoro-4-methylphenyl)prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.